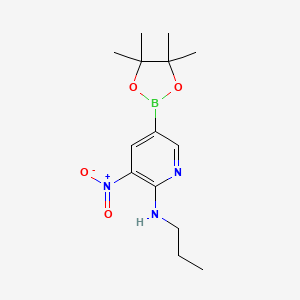
2-Amino-2-(4-bromo-3-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride typically involves the bromination of 3-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids or aldehydes .
Applications De Recherche Scientifique
2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Mécanisme D'action
The mechanism of action of 2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The bromine and amino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-bromo-5-methylbenzoic acid: Similar structure with different substitution pattern.
4-Bromo-3-methylphenylacetic acid: Lacks the amino group.
2-Amino-2-(4-chloro-3-methylphenyl)acetic acid: Chlorine instead of bromine.
Uniqueness
2-Amino-2-(4-bromo-3-methylphenyl)acetic acid hydrochloride is unique due to the presence of both bromine and amino groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .
Propriétés
Formule moléculaire |
C9H10BrNO2 |
|---|---|
Poids moléculaire |
244.08 g/mol |
Nom IUPAC |
2-amino-2-(4-bromo-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Clé InChI |
RXEBUKGZPRODHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(Trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B15236291.png)

![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B15236310.png)
![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)




![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)
![8-Methyl-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15236363.png)


